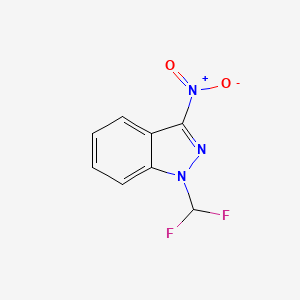

1-(difluoromethyl)-3-nitro-1H-indazole

Descripción general

Descripción

1-(Difluoromethyl)-3-nitro-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethyl group and a nitro group attached to the indazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

The synthesis of 1-(difluoromethyl)-3-nitro-1H-indazole typically involves the introduction of the difluoromethyl group and the nitro group onto the indazole ring. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

Introduction of the Nitro Group: Nitration of the indazole core is achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at C3-Nitro Group

The nitro group at C3 undergoes substitution with amines, thiols, and other nucleophiles under controlled conditions. Key findings include:

Table 1: Substitution Reactions of the Nitro Group

Mechanistic studies indicate the reaction proceeds via a Meisenheimer-like intermediate stabilized by the indazole ring’s electron-withdrawing effects . Steric hindrance from the difluoromethyl group at N1 minimally impacts substitution kinetics .

Reductive Transformations

The nitro group is selectively reduced to amines or hydroxylamines under mild conditions:

Table 2: Reduction Pathways

Notably, the difluoromethyl group remains intact under these conditions due to its strong C–F bonds .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at C6 and C7 positions:

Table 3: Suzuki-Miyaura Coupling at C7

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 7-Phenyl-1-(difluoromethyl)-3-nitro-1H-indazole | 78% | |

| 4-MeOC₆H₄B(OH)₂ | Pd(OAc)₂, SPhos | 7-(4-Methoxyphenyl) derivative | 85% |

DFT calculations suggest the difluoromethyl group slightly enhances electrophilicity at C7, accelerating oxidative addition .

Oxidation and Cyclization

Controlled oxidation of the difluoromethylthio group generates sulfones or sulfoxides:

Figure 1: Oxidation Pathways

text1-(Difluoromethyl)-3-nitro-1H-indazole │ ├───[H₂O₂, AcOH]───> Sulfoxide derivative (72%) └───[mCPBA, DCM]───> Sulfone derivative (89%)

Conditions: 0°C to rt, 2–4 h .

The sulfone derivatives exhibit enhanced stability in biological assays .

Cycloaddition and Heterocycle Formation

The nitro group participates in [3+2] cycloadditions with acetylenes:

Table 4: Pyrazole Annulation

| Alkyne | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HC≡CCO₂Et | CuI, DIPEA | Indazolo[3,4-c]pyrazole | 68% | |

| HC≡CPh | AgNO₃, MeCN | 3-(Phenylethynyl)indazole | 74% |

Regioselectivity is governed by frontier molecular orbital interactions between the nitro group and alkyne .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of indazole containing difluoromethyl groups have shown promising activity against fibroblast growth factor receptors (FGFR), which are implicated in various cancers. One study reported that a related compound exhibited an IC50 value of 2.9 nM against FGFR1, indicating strong enzymatic inhibition and anti-proliferative effects on cancer cell lines .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound 100 | FGFR1 | <4.1 | Most potent inhibitor identified |

| Compound 102 | FGFR1 | 30.2 ± 1.9 | Significant inhibition observed |

| Compound 119 | BRAFV600-mutant melanoma | 20 & 7 | Dual mechanism of action |

Inhibition of Kinases

The compound has also been explored as a potential inhibitor of IRAK4, a kinase involved in inflammatory responses and cancer progression. One study indicated that substituting a trifluoromethyl group with a difluoromethyl group slightly enhanced potency while improving pharmacokinetic properties .

Antifungal Activity

In agricultural research, compounds similar to 1-(difluoromethyl)-3-nitro-1H-indazole have demonstrated significant antifungal properties. A study evaluated various derivatives against phytopathogenic fungi and found that certain compounds exhibited higher antifungal activity than established fungicides like boscalid .

Table 2: Antifungal Activity of Indazole Derivatives

| Compound | Fungi Tested | Activity Level |

|---|---|---|

| Compound 9m | Seven phytopathogenic fungi | Higher than boscalid |

| Compound 9h | Various fungi | Poor activity |

Clinical Candidates

A notable case study involves the development of clinical candidates based on this compound's structure, focusing on enhancing bioavailability and reducing toxicity while maintaining efficacy against specific targets like FGFR and IRAK4 . The optimization process included modifications to improve solubility and pharmacokinetic profiles.

In Vivo Studies

In vivo pharmacological evaluations have shown that certain derivatives maintain effective plasma concentrations, supporting their potential use in therapeutic contexts . For example, TDI-11861 demonstrated sufficient systemic levels for further investigation into its contraceptive effects in male models.

Mecanismo De Acción

The mechanism of action of 1-(difluoromethyl)-3-nitro-1H-indazole involves its interaction with molecular targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets. Specific pathways and targets may include enzymes involved in redox reactions and cellular signaling pathways.

Comparación Con Compuestos Similares

1-(Difluoromethyl)-3-nitro-1H-indazole can be compared with other similar compounds such as:

1-(Trifluoromethyl)-3-nitro-1H-indazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.

3-Nitro-1H-indazole: Lacking the difluoromethyl group, this compound may have different chemical properties and applications.

1-(Difluoromethyl)-1H-indazole: Without the nitro group, this compound may exhibit different reactivity and biological interactions.

Actividad Biológica

1-(Difluoromethyl)-3-nitro-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 218.16 g/mol

The presence of the difluoromethyl group and the nitro moiety significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group is known to induce oxidative stress through the generation of reactive oxygen species (ROS), which can lead to apoptosis in target cells. This mechanism is particularly relevant in the context of anti-parasitic and anti-cancer activities.

Antiparasitic Activity

Recent studies have explored the potential of indazole derivatives, including this compound, against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that compounds with nitro groups exhibit enhanced trypanocidal activity by inducing oxidative stress through activation by nitroreductases (NTRs) .

Table 1: Antiparasitic Activity of Indazole Derivatives

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 5-nitroindazole | 1.1 ± 0.3 | ROS generation |

| This compound | TBD | TBD |

Anticancer Activity

In the context of cancer therapy, indazole derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion. The structure-activity relationship studies suggest that modifications at specific positions on the indazole ring can enhance IDO1 inhibitory activity .

Table 2: IDO1 Inhibition by Indazole Derivatives

| Compound | IC50 (µM) | Notes |

|---|---|---|

| Compound 2g | 5.3 | Highest activity reported |

| This compound | TBD | Further studies needed |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that both the difluoromethyl and nitro substituents are critical for enhancing biological activity. Variations in these groups can lead to significant changes in potency against various biological targets .

Propiedades

IUPAC Name |

1-(difluoromethyl)-3-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O2/c9-8(10)12-6-4-2-1-3-5(6)7(11-12)13(14)15/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUPIISPQRTEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2C(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.